5-Methyl-2-phenyl-1h-imidazole-4-carboxylic acid hydrate
Overview
Description
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate is a heterocyclic compound that contains an imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with various enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Imidazole derivatives are known for their diverse biological activities, which can be attributed to their interaction with various targets .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, influencing a wide range of physiological processes .
Result of Action
Imidazole derivatives are known for their diverse biological activities, which can result in various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde to form the imidazole ring. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, which can be explored for the treatment of diseases like gout and certain bacterial infections.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
2-Phenylimidazole: Similar structure but lacks the carboxylic acid group, which affects its reactivity and biological activity.
4-Methylimidazole: Similar structure but lacks the phenyl group, which influences its chemical properties and applications.
Uniqueness
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate is unique due to the presence of both a phenyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications and biological activities.
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.H2O/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNXKRTWGLREGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-09-3 | |
Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-2-phenyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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